Oxonorfloxacin, a term that seems to be a combination of oxazolidinones and ofloxacin, refers to a class of antibacterial agents that have been the subject of various studies due to their potent activity against a range of pathogens. Oxazolidinones are a new class of synthetic antibacterial agents that have shown effectiveness against multiply-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), penicillin-resistant streptococci, and vancomycin-resistant enterococci13. Ofloxacin, on the other hand, is a quinolone derivative known for its broad and potent antibacterial activity, particularly against Enterobacteriaceae and Staphylococcus spp.4. However, its use has been limited due to potential joint chondrotoxicity in immature animals2.
The mechanism of action of oxazolidinones involves the inhibition of protein synthesis by targeting an early step in the process—the binding of N-formylmethionyl-tRNA to the ribosome. These agents interact with the 50S subunit of the ribosome, and crosslinking experiments have shown an interaction with both the 16S rRNA of the small subunit and the 23S rRNA of the large subunit1. Oxazolidinones bind at the P site at the ribosomal 50S subunit, and their activity is not affected by resistance to other protein synthesis inhibitors3. Ofloxacin, while not an oxazolidinone, induces oxidative damage to cells by increasing the production of reactive oxygen species, leading to lipid peroxidation and DNA damage2.
Oxazolidinones, particularly linezolid, have been used clinically for the treatment of Gram-positive infections due to their pharmacokinetic properties and good penetration into tissues, including bone, lung, vegetations, hematoma, and cerebrospinal fluid3. Ofloxacin has shown excellent in-vitro activity against a variety of bacterial strains and has displayed in-vivo antibacterial activity that is superior to other quinolones like pefloxacin and norfloxacin, which is attributed to its favorable pharmacokinetics and stability towards metabolic degradation4. However, the oxidative damage induced by ofloxacin in juvenile rabbit joint chondrocytes raises concerns about its safety profile, particularly in the context of developing arthropathy2.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: